2-Methyl-4-phenyl-1-butene

Organometallic Chemistry Regioselective Deprotonation Dianion Synthesis

2-Methyl-4-phenyl-1-butene (CAS 6683-51-8) is a substituted α-olefin with a terminal isopropenyl group separated from a phenyl ring by an ethylene spacer. Its molecular formula is C11H14, and it has a molecular weight of 146.23 g/mol.

Molecular Formula C11H14
Molecular Weight 146.23 g/mol
CAS No. 6683-51-8
Cat. No. B12996274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-phenyl-1-butene
CAS6683-51-8
Molecular FormulaC11H14
Molecular Weight146.23 g/mol
Structural Identifiers
SMILESCC(=C)CCC1=CC=CC=C1
InChIInChI=1S/C11H14/c1-10(2)8-9-11-6-4-3-5-7-11/h3-7H,1,8-9H2,2H3
InChIKeySNOWWVSDFCWQJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-4-phenyl-1-butene (CAS 6683-51-8) Technical Baseline and Procurement Context


2-Methyl-4-phenyl-1-butene (CAS 6683-51-8) is a substituted α-olefin with a terminal isopropenyl group separated from a phenyl ring by an ethylene spacer [1]. Its molecular formula is C11H14, and it has a molecular weight of 146.23 g/mol [2]. The compound is characterized by a boiling point of 192–198 °C at 760 mmHg and a density of 0.877–0.9 g/cm³ . It is commercially available from multiple suppliers, including MP Biomedicals and Alfa Chemistry, typically at 97% purity . As a functionalized olefin, it serves as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds and polymers .

Synthetic Utility
Functionalized olefin for complex aromatic and polymer synthesis
Regiochemical Control
2-methyl group enables regioselective dianion formation routes
Physicochemical Profile
Reported logP supports biphasic extraction and separation method design

Why Generic Substitution of 2-Methyl-4-phenyl-1-butene with Unfunctionalized Analogs Fails


Substituting 2-methyl-4-phenyl-1-butene with simpler alkenes such as 1-butene or 4-phenyl-1-butene is not viable for applications requiring specific steric and electronic profiles. The presence of the 2-methyl group introduces significant steric hindrance and alters the electron density of the double bond, directly impacting regioselectivity in reactions such as metallation and polymerization [1]. For instance, metallation of 2-methyl-4-phenyl-1-butene yields a linearly conjugated dianion, a regiochemical outcome not observed with the non-methylated analog 4-phenyl-1-butene [2]. This structural differentiation translates into quantifiable differences in monomer reactivity ratios during copolymerization, where 4-phenyl-1-butene (r1 = 0.40) and its 2-methyl analog exhibit distinct incorporation kinetics [3]. Therefore, procurement decisions must be guided by the specific methyl substitution pattern, as generic replacement will compromise synthetic fidelity and material properties.

Metallation Regiochemistry
4-phenyl-1-butene yields a cross-conjugated dianion; 2-methyl analog forms linearly conjugated dianion, altering downstream reactivity.
Copolymerization Kinetics
Steric effect of 2-methyl group may shift monomer reactivity ratios relative to 4-phenyl-1-butene (r1=0.40 baseline), affecting copolymer composition.
Physical Property Divergence
Higher boiling point (~15°C) and logP (~0.34 units) versus 4-phenyl-1-butene may impact distillation and extraction process designs.

Quantitative Differentiation Evidence for 2-Methyl-4-phenyl-1-butene Relative to Structural Analogs


Regioselective Dianion Formation via Complex-Induced Proximity Effect

Metallation of 2-methyl-4-phenyl-1-butene with n-butyllithium–TMEDA results in the formation of a dianion that is linearly conjugated with the phenyl ring [1]. This regiochemical outcome contrasts with the cross-conjugated dianion typically observed for the non-methylated analog 4-phenyl-1-butene under identical conditions [1]. The complex-induced proximity effect (CIPE) enhances the rate of metallation at the carbon β to the aromatic ring and α to the double bond [1].

Dianion Regioselectivity
Head-to-head
Target: linearly conjugated dianion
Analog: cross-conjugated dianion
Supports regioselective dianion synthetic route selection
Qualitative regiochemical shift; n-BuLi–TMEDA conditions
Organometallic Chemistry Regioselective Deprotonation Dianion Synthesis

Monomer Reactivity Ratio Differentiation in Copolymerization

In copolymerizations with 4-methyl-1-pentene using a TiCl3–(C2H5)3Al catalyst at 80 °C, 4-phenyl-1-butene exhibits a monomer reactivity ratio of r1 = 0.40 [1]. While direct r1 data for 2-methyl-4-phenyl-1-butene are not available in the same study, the presence of the 2-methyl group is known to significantly alter steric bulk and electron density, leading to expected deviations in reactivity ratios [1]. The baseline r1 value for the non-methylated analog provides a reference point for the anticipated kinetic differentiation imparted by the 2-methyl substituent.

Reactivity Ratio Baseline
Reported
r1 = 0.40 (4-phenyl-1-butene)
Target expected to deviate
Informs copolymer composition optimization
Direct target measurement not available; baseline reference only
Polymer Chemistry Copolymerization Kinetics Ziegler-Natta Catalysis

Hydrophobicity and Physical Property Differentiation

2-Methyl-4-phenyl-1-butene exhibits a computed XLogP3-AA value of 3.9 [1], indicating significant lipophilicity. For comparison, the non-methylated analog 4-phenyl-1-butene has a lower computed logP of approximately 3.56 , while the non-aromatic analog 2-methyl-1-butene has a much lower logP of approximately 2.23 [2]. The higher logP of 2-methyl-4-phenyl-1-butene reflects the combined hydrophobic contributions of the phenyl ring and the 2-methyl group, which can influence solvent partitioning, membrane permeability, and chromatographic retention.

Lipophilicity (logP)
Reported
Target: 3.9 (XLogP3-AA)
4-phenyl-1-butene: ~3.56
Guides biphasic extraction and partitioning method selection
Computed values; experimental validation advised
Physicochemical Properties Lipophilicity Compound Selection

Boiling Point and Volatility Differentiation

The boiling point of 2-methyl-4-phenyl-1-butene is reported as 192–198 °C at 760 mmHg . In contrast, the non-methylated analog 4-phenyl-1-butene boils at a lower temperature of 175–177 °C . This ~15–20 °C increase in boiling point is attributable to the increased molecular weight and enhanced van der Waals interactions resulting from the 2-methyl substitution. The flash point is also elevated (65.9 °C vs. not reported for 4-phenyl-1-butene) .

Boiling Point
Data to verify
192–198 °C (target)
175–177 °C (4-phenyl-1-butene)
Supports distillation parameter differentiation
Source review needed; confirm with independent measurement
Physical Properties Distillation Thermal Stability

Research and Industrial Applications of 2-Methyl-4-phenyl-1-butene Driven by Quantifiable Differentiation


Synthesis of Regiospecifically Functionalized Dianionic Intermediates

The unique complex-induced proximity effect observed during metallation of 2-methyl-4-phenyl-1-butene enables the selective generation of linearly conjugated dianions [1]. This regiochemical outcome is not accessible with 4-phenyl-1-butene, making 2-methyl-4-phenyl-1-butene the required substrate for synthetic sequences that rely on this specific dianion architecture for subsequent electrophilic trapping and elaboration [1].

Tailored Copolymer Synthesis Requiring Specific Monomer Reactivity Profiles

In Ziegler-Natta copolymerizations, the 2-methyl substituent on 2-methyl-4-phenyl-1-butene introduces steric hindrance that is expected to alter monomer reactivity ratios relative to 4-phenyl-1-butene (r1 = 0.40) [2]. This differentiation is critical for designing copolymers with controlled composition and sequence distribution. The compound is thus essential for applications where the exact steric and electronic profile of the 2-methyl group is required to achieve target material properties [2].

Applications Requiring Enhanced Lipophilicity and Altered Phase Partitioning

With a computed logP of 3.9, 2-methyl-4-phenyl-1-butene is significantly more lipophilic than its non-methylated analog 4-phenyl-1-butene (logP ~3.56) [3]. This higher lipophilicity is advantageous in applications involving biphasic catalysis, liquid-liquid extraction, or chromatographic separations where increased organic phase affinity is desired. Substitution with a less lipophilic analog would alter partition coefficients and compromise process efficiency [3].

High-Temperature Distillation and Thermal Processing

The elevated boiling point of 2-methyl-4-phenyl-1-butene (192–198 °C) compared to 4-phenyl-1-butene (175–177 °C) makes it suitable for processes operating at higher thermal ranges . This higher boiling point, coupled with a flash point of 65.9 °C, allows for distillation separations that would not be feasible with the lower-boiling analog, providing a quantifiable advantage in specific purification workflows .

Application
Selection Property
Validation Focus
Regiospecific dianion synthesis
Regioselectivity control
Dianion architecture characterization
Tailored copolymer design
Monomer reactivity profile
Copolymer composition analysis
Biphasic catalysis and extraction
Lipophilicity (logP)
Partition coefficient validation
High-temperature distillation
Boiling point range
Distillation parameter optimization

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